molecular formula C10H13NO2 B2610738 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine CAS No. 261633-75-4

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine

Cat. No.: B2610738
CAS No.: 261633-75-4
M. Wt: 179.219
InChI Key: NQAKBMINJHHNDM-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine is a chemical compound with a unique structure that includes a benzodioxin ring fused to an ethanamine group

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine typically involves the reaction of 1,4-benzodioxane with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Corresponding oxides

    Reduction: Reduced amine derivatives

    Substitution: Substituted benzodioxin derivatives

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A structurally related compound with similar chemical properties.

    2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol: Another derivative with an ethanol group instead of an amine group.

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A ketone derivative with different reactivity.

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine is unique due to its specific amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAKBMINJHHNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261633-75-4
Record name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 5-(2-Nitro-vinyl)-2,3-dihydro-benzo[1,4]dioxine is reacted with lithium aluminium hydride to provide the title compound.
Name
5-(2-Nitro-vinyl)-2,3-dihydro-benzo[1,4]dioxine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step Two

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